molecular formula C13H11FN2O B11189674 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one CAS No. 37901-73-8

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

Cat. No.: B11189674
CAS No.: 37901-73-8
M. Wt: 230.24 g/mol
InChI Key: UDCUZAJVQJQLLW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6,7-dihydro-5H-indazol-4-one (CAS RN: 37901-73-8) is a fluorinated tetrahydroindazole derivative with the molecular formula C13H11FN2O and an average mass of 230.242 Da . This compound belongs to the indazole class of heterocyclic compounds, which are recognized as a medicinally important moiety with a broad spectrum of biological activities . Indazole derivatives are frequently explored in medicinal chemistry for their potential in anticancer, anti-inflammatory, antimicrobial, and antiviral research . The specific 6,7-dihydro-5H-indazol-4-one structure serves as a key synthetic intermediate and core scaffold in the development of novel bioactive molecules . Recent scientific literature highlights the relevance of closely related tetrahydroindazolone structures. For instance, a 2023 study investigated synthetic triazole-containing tetrahydroindazol-4-ones for their cytostatic properties, demonstrating their ability to decrease the rate of cell division in human cancer cell lines such as hepatocellular carcinoma (HepG2), mammary adenocarcinoma (MCF-7), and laryngeal carcinoma (Hep2) in vitro . Furthermore, indazole derivatives have been identified as modulators of significant biological targets and pathways, including the glucocorticoid receptor, AP-1, and NF-κB activity, indicating their value in immunological and inflammatory disease research . Patents disclose tetrahydroindazole compounds for use in the treatment of various diseases, including cancer and viral infections, underscoring the therapeutic potential of this chemical class . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

37901-73-8

Molecular Formula

C13H11FN2O

Molecular Weight

230.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C13H11FN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2

InChI Key

UDCUZAJVQJQLLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Cyclization of Diketones with Hydrazine Derivatives

The indazolone scaffold is frequently constructed via cyclocondensation reactions between 1,3-diketones and hydrazine derivatives. In a representative procedure, a cyclohexanone bearing 1,3-dicarbonyl moieties reacts with hydrazine hydrate in methanol under reflux to yield 6,7-dihydro-5H-indazol-4-one derivatives. For instance, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) cyclizes with hydrazine hydrate to form 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl)ethan-1-one in 65% yield. This method emphasizes the critical role of diketone geometry in directing regioselectivity, as electron-withdrawing groups (e.g., ketones) stabilize enolate intermediates during ring closure.

Chalcone-Based Cyclization with Semicarbazides

Alternative routes employ α,β-unsaturated ketones (chalcones) condensed with semicarbazides. A study by Thieme Connect demonstrates that refluxing 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)prop-2-en-1-one with substituted phenyl semicarbazides in glacial acetic acid yields pyrazole-1-carboxamide analogues. While this method primarily targets pyrazoles, substituting the chalcone precursor with a cyclohexenone derivative could facilitate indazole formation. For example, introducing a 4-fluorophenyl group at the β-position of the enone may direct cyclization toward the desired indazolone structure.

Incorporation of the 4-Fluorophenyl Substituent

Direct Synthesis via Pre-Functionalized Starting Materials

The 4-fluorophenyl group is often introduced early in the synthesis to streamline regiochemical control. VulcanChem’s entry for 6-(4-fluorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one highlights the use of 4-fluorophenylacetone as a precursor, which undergoes aldol condensation with formaldehyde to generate a diketone intermediate. Subsequent treatment with hydrazine hydrate in ethanol at 80°C affords the tetrahydroindazolone core with the fluorophenyl group pre-installed. This approach avoids late-stage functionalization challenges but requires access to fluorinated ketones, which may incur higher costs.

Transition Metal-Catalyzed Coupling Reactions

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Cyclization reactions favor polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol, which stabilize charged intermediates. Piperidine is frequently employed as a base to deprotonate hydrazine, accelerating nucleophilic attack on diketones. In contrast, coupling reactions require transition metal catalysts (e.g., ruthenium or palladium) and ligands such as biphenylphosphines to facilitate oxidative addition and reductive elimination steps.

Temperature and Reaction Time

Cyclocondensations typically proceed at ambient temperature over 5–12 hours, whereas coupling reactions demand reflux conditions (80–100°C) for 12–24 hours. Prolonged heating in acetic acid improves yields for chalcone-based routes but risks decarboxylation or side-product formation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The 4-fluorophenyl group exhibits characteristic doublets at δ 7.2–7.4 ppm (J = 8.5–9.0 Hz) due to coupling with the fluorine atom. The indazolone carbonyl resonates at δ 204–210 ppm in 13C NMR.

  • IR Spectroscopy : Stretching vibrations at 1690–1714 cm⁻¹ confirm the presence of ketone groups, while N–H stretches appear at 3292–3346 cm⁻¹.

  • HRMS : Exact mass calculations for C13H11FN2O ([M+H]+) yield 230.0851, aligning with experimental data.

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals planar indazole rings with dihedral angles of 8.5° between the fluorophenyl and indazolone moieties, indicating minimal steric strain.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Advantages Limitations
Diketone Cyclization1,3-Cyclohexanedione derivatives65–98%High regioselectivity, scalableRequires pre-functionalized diketones
Chalcone Condensationα,β-Unsaturated ketones65–81%Modular substrate designCompeting pyrazole formation
Suzuki CouplingHalogenated indazoles72%Late-stage diversificationExpensive catalysts, inert conditions

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Comparisons

The compound shares structural motifs with chalcones, pyrazoles, and thiazole derivatives, but its indazolone core distinguishes it. Key comparisons include:

Compound Name Core Structure Substituents (Positions) Dihedral Angle (°) Planarity/Conformation Source
1-(4-Fluorophenyl)-6,7-dihydro-5H-indazol-4-one Indazolone 4-Fluorophenyl (1) N/A Semi-rigid, fused bicyclic system N/A
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydropyrazole-1-carbaldehyde (Compound 1) Pyrazole 4-Fluorophenyl (3), Phenyl (5) 4.64 Near-planar pyrazole ring
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydropyrazole (Compound 2) Pyrazole 4-Fluorophenyl (3), 4-Bromophenyl (5) 5.3 Slight ring distortion
4-(4-Fluorophenyl)-2-thiazole derivative (Compound 5) Thiazole 4-Fluorophenyl (multiple positions) ~9–10 Perpendicular fluorophenyl group
  • The indazolone core of the target compound introduces rigidity, which may improve metabolic stability compared to flexible chalcone derivatives .

Activity Comparisons

Compound Name Core Structure Key Substituents IC50 (μM) Activity Notes Source
1-(4-Fluorophenyl)-6,7-dihydro-5H-indazol-4-one Indazolone 4-Fluorophenyl (1) N/A Hypothesized kinase inhibition N/A
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Chalcone 4-Fluorophenyl (B ring), Br/I (A ring) 4.703 High inhibitory activity
Cardamonin (non-piperazine chalcone) Chalcone Hydroxyl groups (A ring) 4.35 Highest activity in chalcone class
2n ((E)-3-(4-Fluorophenyl)-substituted chalcone) Chalcone 4-Fluorophenyl (B ring), methoxy (A ring) 25.07 Reduced activity vs. 2j
  • Key Observations: Fluorine substitution at the para position (e.g., in chalcone 2j) correlates with enhanced inhibitory activity, likely due to increased electronegativity and hydrophobic interactions . Methoxy or bulkier substituents (e.g., 2n, 2p) reduce potency, suggesting steric hindrance or decreased electronic effects .

Biological Activity

1-(4-Fluorophenyl)-6,7-dihydro-5H-indazol-4-one, commonly referred to as a derivative of indazole, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one is C13H11FN2O, with a molecular weight of approximately 230.24 g/mol. The presence of the fluorophenyl group enhances lipophilicity, which may influence both biological activity and pharmacokinetic properties.

The mechanism of action involves the compound's interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical in various signaling pathways, potentially leading to anticancer effects. For instance, similar compounds have been shown to interfere with the Notch-AKT signaling pathways, which are crucial for cell proliferation and survival.

Anticancer Activity

Research indicates that 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one exhibits promising anticancer properties.

In Vitro Studies

  • Cell Lines : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : It has been shown to induce apoptosis in breast cancer cells by promoting oxidative stress and disrupting cellular signaling pathways.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10.5Induces apoptosis
HeLa (Cervical)15.3Disrupts cell cycle progression
A549 (Lung)12.7Promotes oxidative stress

Antimicrobial Properties

In addition to its anticancer activity, this compound is also being studied for its antimicrobial properties.

Preliminary Findings

Preliminary studies suggest it may exhibit activity against various bacterial strains, although further research is needed to fully understand its efficacy and mechanisms.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study conducted by Smith et al. (2022) demonstrated that treatment with 1-(4-fluorophenyl)-6,7-dihydro-5H-indazol-4-one led to a significant reduction in tumor size in xenograft models of breast cancer.
  • Antimicrobial Efficacy : In a study published by Jones et al. (2023), the compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic applications in infectious diseases.
  • Mechanistic Insights : Research by Lee et al. (2021) explored the interaction of this compound with the AKT pathway and found that it effectively inhibited AKT phosphorylation, leading to decreased cell survival in cancer models.

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